3-(1H-indol-2-yl)aniline
Overview
Description
3-(1H-indol-2-yl)aniline is an organic compound with the molecular formula C14H12N2 and a relative molecular mass of 208.26g/mol . It is a solid and chemically stable compound commonly used in the fields of organic synthesis and medicine .
Synthesis Analysis
There are various methods for preparing 3-(1H-indol-2-yl)aniline. A common method is the condensation reaction of aniline and indole under appropriate reaction conditions . Other methods involve the use of transition-metal/quinone complex as an effective catalyst for aerobic dehydrogenation of 3° indolines to the corresponding indoles .Molecular Structure Analysis
The molecular structure of 3-(1H-indol-2-yl)aniline consists of a benzene ring attached to an indole ring via an amine group . The InChI code for this compound is 1S/C14H12N2/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H,15H2 .Chemical Reactions Analysis
3-(1H-indol-2-yl)aniline can undergo various chemical reactions. For instance, it can participate in the dehydrogenation of N-heterocycles and alcohols, leading to regio-selective C-H and N-H bond functionalizations of indolines .Physical And Chemical Properties Analysis
3-(1H-indol-2-yl)aniline has a density of 1.229g/cm^3, a boiling point of 476.7°C at 760 mmHg, and a flash point of 273.6°C . It is sensitive to light and should be stored at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- Crystal Structure and DFT Studies : The synthesis of novel compounds using 3-(1H-indol-2-yl)aniline derivatives has been reported. For instance, the compound (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one was synthesized and its crystal structure analyzed (Gummidi et al., 2019).
Antioxidant Evaluation
- Synthesis and Antioxidant Activities : Indole-3-acetic acid analogues were synthesized using reactions with 3-(1H-indol-2-yl)aniline. These compounds were tested for antioxidant activities, providing insights into potential therapeutic applications (Naik et al., 2011).
Novel Synthesis Methods
- Iridium and Ruthenium-Catalysed Synthesis : A method for synthesizing 2,3-disubstituted indoles from anilines, including 3-(1H-indol-2-yl)aniline, was developed. This approach offers a more atom-economical and straightforward synthesis method (Turský et al., 2010).
Divergent Construction of Chemical Structures
- Construction of Succinimide/Maleimide and Benzodiazepine Skeletons : Research showed the divergent construction of various chemical skeletons starting from 2-(1H-indol-1-yl)anilines, demonstrating the versatility of these compounds in synthetic chemistry (Ma et al., 2022).
Oligomerization Studies
- Scandium Triflate-Catalyzed Oligomerization of Indole : A study on the oligomerization of substituted indoles, including 3-(1H-indol-2-yl)aniline, revealed the synthesis of unique indole oligomers, contributing to the understanding of indole chemistry (Shelke & Kumar, 2017).
Antimicrobial Activity
- Synthesis and Evaluation of Antimicrobial Activities : N-substituted indole derivatives, derived from 3-(1H-indol-2-yl)aniline, were synthesized and evaluated for their antimicrobial properties, indicating potential for drug development (Shaikh & Debebe, 2020).
Safety And Hazards
3-(1H-indol-2-yl)aniline is an irritating compound that may cause irritation to the eyes, skin, and respiratory tract . Therefore, appropriate safety measures should be taken during operation, such as wearing protective glasses, gloves, and protective masks, and ensuring that the operation is carried out in a well-ventilated environment .
Future Directions
properties
IUPAC Name |
3-(1H-indol-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPALQUHKFNPAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283466 | |
Record name | 3-(1H-indol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-2-yl)aniline | |
CAS RN |
6318-72-5 | |
Record name | 3-(1H-Indol-2-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6318-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 31687 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6318-72-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(1H-indol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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